

# Cabotegravir Sodium: A Physicochemical Deep Dive for Advanced Drug Delivery

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Compound of Interest		
Compound Name:	Cabotegravir Sodium	
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#### For Immediate Release

[City, State] – November 7, 2025 – This technical guide provides a comprehensive analysis of the physicochemical characteristics of **cabotegravir sodium**, a critical active pharmaceutical ingredient (API) in long-acting HIV treatment and prevention. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key data to support the formulation and optimization of advanced drug delivery systems.

Cabotegravir, an integrase strand transfer inhibitor, is characterized by its unique physicochemical properties that enable its formulation as both a daily oral tablet and a long-acting injectable nanosuspension.[1] The inherent properties of the cabotegravir free acid, particularly its low aqueous solubility, are fundamental to the design of the long-acting injectable formulation.[1] This guide delves into the essential physicochemical parameters of both cabotegravir free acid and its sodium salt, offering a comparative perspective crucial for formulation development.

## **Core Physicochemical Characteristics**

The successful development of diverse drug delivery systems for cabotegravir hinges on a thorough understanding of its fundamental physicochemical properties. These characteristics, including solubility, pKa, lipophilicity, and solid-state properties, dictate the drug's behavior in various physiological environments and formulation matrices.

## **Quantitative Physicochemical Data**



The following tables summarize the key quantitative physicochemical parameters for cabotegravir and its sodium salt, compiled from various sources.

Table 1: Solubility of Cabotegravir and Cabotegravir Sodium

Compound	Medium	Solubility
Cabotegravir (Free Acid)	Water	6.2 μg/mL
PBS (pH 7.4)	9.5 μg/mL	
Aqueous solutions (pH < 9)	Practically insoluble[2]	_
Aqueous solutions (pH > 10)	Slightly soluble[2]	_
Cabotegravir Sodium	Water	- 231.6 μg/mL
PBS (pH 7.4)	312.0 μg/mL	
DMSO	Soluble[3]	_

Table 2: Acidity and Lipophilicity of Cabotegravir

Parameter	Value	Method
pKa (Enolic Acid)	7.8[2]	Not Specified
pKa (Carboxamide)	11.1[2]	Calculated[2]
logP (Cabotegravir)	1.04	Predicted (Chemaxon)

Table 3: Molecular and Solid-State Properties of Cabotegravir Sodium



Parameter	Value
Molecular Formula	C19H16F2N3NaO5[3][4]
Molecular Weight	427.34 g/mol [4]
Appearance	White to off-white crystalline powder[2]
Melting Point	Not explicitly available; may not have a sharp melting point.

## **Polymorphism of Cabotegravir Sodium**

The crystalline form of an API can significantly impact its stability, dissolution rate, and bioavailability. **Cabotegravir sodium** is known to exist in different polymorphic forms.

Table 4: Powder X-Ray Diffraction (PXRD) Peaks for Cabotegravir Sodium Polymorphs

Polymorph	Characteristic 2-Theta (°) Reflections (Cu- Kα radiation)
Form A	$5.4 \pm 0.2$ , $12.8 \pm 0.2$ , $13.1 \pm 0.2$ , $23.9 \pm 0.2$ , $24.4 \pm 0.2$
Form B	$6.8 \pm 0.2$ , $18.5 \pm 0.2$ , $18.9 \pm 0.2$ , $20.3 \pm 0.2$ , $22.8 \pm 0.2$ , $23.7 \pm 0.2$ [2]

Form B has been identified as a thermodynamically stable form at room temperature. [2] The control of polymorphism is crucial during pharmaceutical processing and storage to ensure consistent product performance.

## **Stability Profile**

Forced degradation studies have shown that cabotegravir is stable under thermal, photolytic, and basic conditions. However, degradation is observed under acidic and oxidative stress.

## **Experimental Methodologies**



The following sections outline the experimental approaches used to characterize the physicochemical properties of **cabotegravir sodium**. While complete, step-by-step protocols are often proprietary, the available information on the methodologies is presented.

## **Solubility Determination**

A standard shake-flask method followed by concentration analysis is a typical approach for determining equilibrium solubility.

#### Protocol Outline:

- Sample Preparation: An excess amount of cabotegravir or cabotegravir sodium is added to
  a specified volume of the dissolution medium (e.g., water, PBS).
- Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient period to reach equilibrium.
- Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
- Concentration Analysis: The concentration of the dissolved drug in the supernatant or filtrate
  is determined using a validated analytical method, such as High-Performance Liquid
  Chromatography (HPLC). For instance, cabotegravir levels can be measured using an
  Agilent 1200 series HPLC system with a diode array detector at a wavelength of 260 nm. A
  Zorbax Eclipse XDB C18 column can be used for separation with a mobile phase consisting
  of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.

### pKa Determination

The pKa values of a compound are typically determined by potentiometric titration or UV-spectrophotometry. Although the specific method for cabotegravir's pKa determination is not detailed in the reviewed literature, a general potentiometric titration protocol is as follows:

#### Protocol Outline:

Solution Preparation: A solution of cabotegravir is prepared in a suitable solvent, typically a
mixture of water and an organic co-solvent for poorly soluble compounds.



- Titration: The solution is titrated with a standardized acid or base.
- pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- Data Analysis: The pKa is determined from the titration curve, often by identifying the pH at the half-equivalence point.

# Polymorphism Characterization by Powder X-Ray Diffraction (PXRD)

PXRD is a key technique for identifying and differentiating crystalline forms of a drug substance.

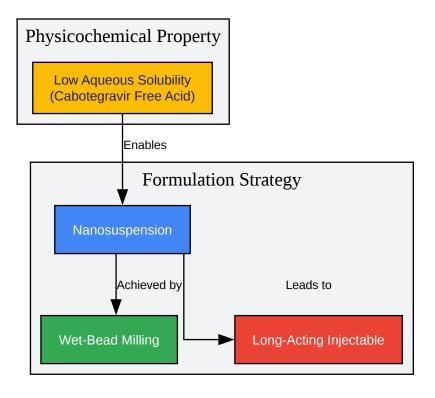
#### Protocol Outline:

- Sample Preparation: A small amount of the cabotegravir sodium powder is gently packed into a sample holder.
- Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu-Kα with a wavelength of 0.15419 nm) over a specified range of 2-Theta angles.
- Diffractogram Generation: The intensity of the diffracted X-rays is recorded as a function of the 2-Theta angle, generating a characteristic diffractogram for the specific crystalline form.
   The measurements are typically performed at room temperature (20 to 30 °C).[2]

# Visualizing Physicochemical Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and processes in the development of cabotegravir drug delivery systems.





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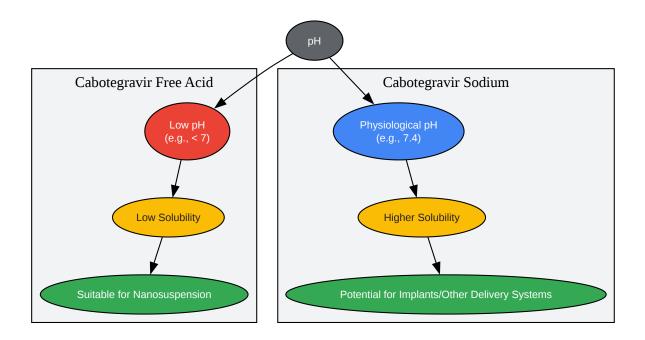
Caption: Low solubility of cabotegravir free acid drives the nanosuspension formulation for long-acting injectables.



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Caption: A typical workflow for the screening and characterization of **cabotegravir sodium** polymorphs.





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Caption: The influence of pH on the solubility of cabotegravir forms and its implications for drug delivery.

### Conclusion

The physicochemical properties of **cabotegravir sodium** and its free acid form are pivotal in the design and development of effective and patient-compliant drug delivery systems for HIV therapy. The low aqueous solubility of the free acid is a key enabler for the successful formulation of the long-acting injectable nanosuspension, a game-changer in HIV management. Conversely, the higher solubility of the sodium salt opens avenues for other delivery platforms. A thorough understanding and control of these characteristics, including solid-state form and stability, are paramount for ensuring the quality, safety, and efficacy of cabotegravir-based medicines. This guide provides a foundational resource for scientists and researchers dedicated to advancing HIV treatment through innovative drug delivery technologies.



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